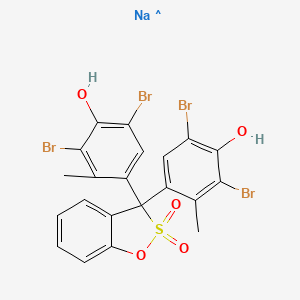

Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt

CAS No.: 62625-32-5

Cat. No.: VC16583798

Molecular Formula: C21H14Br4NaO5S

Molecular Weight: 721.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62625-32-5 |

|---|---|

| Molecular Formula | C21H14Br4NaO5S |

| Molecular Weight | 721.0 g/mol |

| Standard InChI | InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3; |

| Standard InChI Key | OLIIKGZXWGINEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br.[Na] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name reflects its intricate structure: a bis-phenolic framework bridged by a 3H-1,2-benzoxathiol-3-ylidene group, with each phenolic ring substituted by two bromine atoms and a methyl group. The sodium salt form arises from deprotonation of the phenolic hydroxyl groups, yielding the monosodium derivative . Its molecular formula, C₂₁H₁₄Br₄O₅S·Na, corresponds to a molecular weight of 720.0 g/mol .

Table 1: Key Identifiers and Synonyms

Synthesis and Physicochemical Properties

Physical and Chemical Properties

The compound exhibits pH-dependent chromotropic behavior, transitioning from yellow (acidic) to blue (basic) due to deprotonation of the phenolic groups . This property underpins its use as a pH indicator. Key physicochemical parameters include:

Table 2: Physicochemical Profile

Functional Applications

Analytical Chemistry: pH Indicancy

As Bromocresol Green sodium salt, the compound serves as a metachromatic pH indicator in titrimetry and spectrophotometry. Its transition range (pH 3.8–5.4) makes it ideal for acidic-to-neutral media, such as in albumin quantification assays . The chromophore’s conjugation system, disrupted by protonation, explains its vivid color changes .

Materials Science and Coordination Chemistry

The sodium sulfonate group enables coordination with metal ions, positioning the compound as a ligand in catalyst design or supramolecular assemblies . Its bromine substituents may also facilitate halogen bonding in crystal engineering.

Future Research Directions

-

Structural Characterization: Resolving its crystal structure via X-ray diffraction would clarify stereochemical details and non-covalent interactions.

-

Biological Profiling: Systematic studies on its antimicrobial and cytotoxic effects are warranted.

-

Advanced Applications: Exploration in photodynamic therapy or as a redox-active material in batteries could exploit its electron-rich architecture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume